molecular formula C20H16F3N5S B2427343 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-19-6

3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2427343
CAS No.: 896678-19-6
M. Wt: 415.44
InChI Key: UKSHMHRYGIACLM-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-methylbenzyl chloride and 3-(trifluoromethyl)benzyl mercaptan.

    Cyclization: The intermediates undergo cyclization reactions in the presence of suitable catalysts and solvents to form the triazolo[4,5-d]pyrimidine core.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazolo[4,5-d]pyrimidines.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolo[4,5-d]pyrimidine derivatives:

The uniqueness of this compound lies in its combination of neuroprotective, anti-inflammatory, and anticancer properties, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5S/c1-13-5-7-14(8-6-13)10-28-18-17(26-27-28)19(25-12-24-18)29-11-15-3-2-4-16(9-15)20(21,22)23/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHMHRYGIACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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